Sesbanimide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

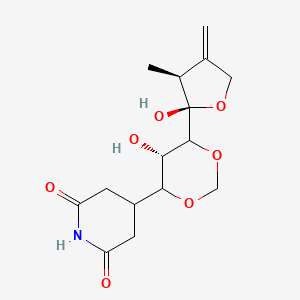

Sesbanimide A, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO7 and its molecular weight is 327.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Polyketide Biosynthesis Research

Sesbanimide A is a valuable compound for studying polyketide biosynthesis. Its unique structure allows researchers to investigate synthetic methodologies and the biosynthetic pathways of related compounds. The understanding of these pathways can lead to the development of novel synthetic strategies for drug discovery and development .

Synthetic Studies

Research has focused on the total synthesis of this compound, which has been instrumental in elucidating its stereochemistry. Synthetic strategies have been developed not only to produce this compound but also to create analogs for structure-activity relationship studies, enhancing understanding of its biological activities .

Biological Applications

Cytotoxic Properties

this compound exhibits potent cytotoxic effects against various cancer cell lines. Studies have demonstrated its effectiveness against liver carcinoma (HepG2), endocervical adenocarcinoma (KB3.1), colon carcinoma (HCT-116), and lung carcinoma (A549). The compound's IC50 values range from 1.4×10−8M to 3.0×10−7M, indicating strong antitumor activity comparable to other members of the sesbanimide family .

Mechanism of Action

The cytotoxicity of this compound is attributed to its interaction with cellular mechanisms that lead to apoptosis in cancer cells. This property positions it as a candidate for further investigation as an anticancer agent, potentially providing insights into new therapeutic strategies .

Medical Applications

Antileukemic Properties

this compound has shown promising results in antileukemic studies, highlighting its potential as a treatment option for leukemia. Its bioactivity suggests that it may be effective in targeting leukemia cells specifically, warranting further clinical research .

Future Drug Development

While industrial applications are currently limited, the unique biological activity of this compound makes it a candidate for future drug development initiatives. Its structural characteristics may inspire the design of new therapeutic agents that leverage its cytotoxic properties against various cancers .

Summary Table: Cytotoxic Activity of this compound and Analogues

| Compound | Cell Line | IC50 (M) | Notes |

|---|---|---|---|

| This compound | HepG2 | 1.4×10−8 | Strong antitumor activity |

| KB3.1 | 4.3×10−8 | Effective against endocervical adenocarcinoma | |

| HCT-116 | 1.4×10−8 | Comparable to sesbanimide F | |

| A549 | 3.0×10−7 | Reduced effect observed | |

| Sesbanimide F | A549 | 2.0×10−8 | Reference for comparison |

Analyse Chemischer Reaktionen

Key Synthetic Reactions in Sesbanimide A Production

The total synthesis of this compound involves strategically designed reactions to construct its bicyclic lactone core and functionalize its polyketide backbone.

Reaction of Cyclopentadiene with Glyoxylic Acid

This initial step forms a bicyclic lactone intermediate (compound 3 ), critical for subsequent functionalization . The reaction proceeds via Diels-Alder cycloaddition, leveraging the diene character of cyclopentadiene and the electrophilic carbonyl group of glyoxylic acid.

Conjugate Addition to Unsaturated Lactone

A pivotal step involves the conjugate addition of 1-methoxy-1-(tert-butyldimethylsiloxy)ethene to an α,β-unsaturated lactone (11 ). This reaction is facilitated by 2.5 mol dm⁻³ lithium perchlorate in diethyl ether , which enhances the electrophilicity of the lactone and stabilizes the transition state . The product is a functionalized intermediate that undergoes further cyclization.

Cyclization and Final Assembly

The synthetic route concludes with cyclization reactions to form the glutarimide ring system, a hallmark of sesbanimides. Stereochemical control is achieved through substrate-directed epoxidation and selective reduction .

Reaction Mechanisms and Conditions

| Reaction Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| Diels-Alder Cycloaddition | Cyclopentadiene, glyoxylic acid, room temp | Bicyclic lactone (3 ) |

| Conjugate Addition | LiClO₄ in Et₂O, 1-methoxy-1-(TBSO)ethene | Functionalized lactone |

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxide intermediate |

| Stereoselective Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | Diol derivative |

Functional Group Transformations

This compound’s reactivity is influenced by its glutarimide core, ester linkages, and hydroxyl groups:

Oxidation

-

Ester Saponification : Treatment with NaOH/MeOH cleaves ester bonds, yielding carboxylic acid derivatives .

-

Epoxidation : Meta-chloroperbenzoic acid (m-CPBA) selectively oxidizes double bonds to epoxides, enabling further stereochemical elaboration .

Reduction

-

Ketone Reduction : Sodium borohydride reduces ketones to secondary alcohols, critical for configuring stereocenters .

-

Double-Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates alkenes, altering bioactivity .

Substitution

-

Siloxy Group Exchange : tert-Butyldimethylsilyl (TBS) protecting groups are removed via fluoride ions (e.g., TBAF), enabling hydroxyl group functionalization .

Comparative Analysis of Synthetic Routes

This synthesis and reactivity profile underscores this compound’s role as a template for developing anticancer agents. Future research may focus on biocatalytic methods to improve yield and stereochemical precision .

Eigenschaften

Molekularformel |

C15H21NO7 |

|---|---|

Molekulargewicht |

327.33 g/mol |

IUPAC-Name |

4-[(5S)-5-hydroxy-6-[(2S,3S)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)/t8-,12-,13?,14?,15-/m0/s1 |

InChI-Schlüssel |

ULQATHQJWVNXEJ-XSLWVQBCSA-N |

Isomerische SMILES |

C[C@H]1C(=C)CO[C@@]1(C2[C@H](C(OCO2)C3CC(=O)NC(=O)C3)O)O |

Kanonische SMILES |

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O |

Synonyme |

sesbanimide sesbanimide A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.